molecular formula C10H8F3NO B13326929 1h-Indole-4-methanol,6-(trifluoromethyl)-

1h-Indole-4-methanol,6-(trifluoromethyl)-

Cat. No.: B13326929
M. Wt: 215.17 g/mol
InChI Key: IGYZZADFFHFZNW-UHFFFAOYSA-N
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Description

(6-(Trifluoromethyl)-1H-indol-4-yl)methanol: is an organic compound that belongs to the class of indoles, which are heterocyclic aromatic organic compounds The presence of a trifluoromethyl group at the 6-position and a hydroxymethyl group at the 4-position of the indole ring makes this compound unique

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method is the Suzuki-Miyaura coupling reaction , which involves the coupling of a boronic acid derivative with a halogenated indole in the presence of a palladium catalyst . The reaction conditions usually include a base such as potassium carbonate and a solvent like dimethylformamide (DMF) or toluene.

Industrial Production Methods

Industrial production of (6-(Trifluoromethyl)-1H-indol-4-yl)methanol may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound. Additionally, the purification process may involve techniques such as recrystallization or chromatography to obtain the desired purity.

Chemical Reactions Analysis

Types of Reactions

(6-(Trifluoromethyl)-1H-indol-4-yl)methanol can undergo various chemical reactions, including:

    Oxidation: The hydroxymethyl group can be oxidized to form the corresponding aldehyde or carboxylic acid.

    Reduction: The compound can be reduced to form the corresponding alcohol or amine.

    Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used under acidic or basic conditions.

    Reduction: Reagents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are commonly used.

    Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base like sodium hydride (NaH).

Major Products Formed

    Oxidation: Formation of (6-(Trifluoromethyl)-1H-indol-4-yl)carboxylic acid.

    Reduction: Formation of (6-(Trifluoromethyl)-1H-indol-4-yl)methanol or (6-(Trifluoromethyl)-1H-indol-4-yl)amine.

    Substitution: Formation of various substituted indole derivatives.

Scientific Research Applications

(6-(Trifluoromethyl)-1H-indol-4-yl)methanol has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly in the design of novel pharmaceuticals.

    Industry: Utilized in the development of advanced materials, such as liquid crystals and polymers.

Mechanism of Action

The mechanism of action of (6-(Trifluoromethyl)-1H-indol-4-yl)methanol depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The trifluoromethyl group can enhance the compound’s lipophilicity and metabolic stability, allowing it to effectively interact with its targets. The hydroxymethyl group can participate in hydrogen bonding, further influencing the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

    (6-(Trifluoromethyl)pyridine-3-methanol): Similar structure but with a pyridine ring instead of an indole ring.

    (6-(Trifluoromethyl)indole): Lacks the hydroxymethyl group at the 4-position.

    (6-(Trifluoromethyl)-1H-indole-4-carboxylic acid): Contains a carboxylic acid group instead of a hydroxymethyl group.

Uniqueness

(6-(Trifluoromethyl)-1H-indol-4-yl)methanol is unique due to the presence of both the trifluoromethyl and hydroxymethyl groups on the indole ring. This combination imparts distinct chemical and physical properties, making it valuable for various applications in research and industry.

Properties

Molecular Formula

C10H8F3NO

Molecular Weight

215.17 g/mol

IUPAC Name

[6-(trifluoromethyl)-1H-indol-4-yl]methanol

InChI

InChI=1S/C10H8F3NO/c11-10(12,13)7-3-6(5-15)8-1-2-14-9(8)4-7/h1-4,14-15H,5H2

InChI Key

IGYZZADFFHFZNW-UHFFFAOYSA-N

Canonical SMILES

C1=CNC2=CC(=CC(=C21)CO)C(F)(F)F

Origin of Product

United States

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